4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of 287.13 g/mol. This compound features a bromine atom, a methoxy group, and a carboxylic acid functional group attached to a benzo[b]thiophene structure, which contributes to its chemical reactivity and potential biological activity. The presence of these functional groups enhances its solubility and interaction with various biological targets, making it a subject of interest in medicinal chemistry and organic synthesis .
Research indicates that 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows it to interact with specific enzymes or receptors, potentially leading to inhibition or activation of critical biological pathways. Studies have suggested that compounds with similar structures may possess significant therapeutic effects, making this compound a candidate for further investigation in drug development .
The synthesis of 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the following steps:
These methods allow for efficient production of the compound while maintaining high yields.
4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid has several applications:
Interaction studies involving 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid focus on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking and biochemical assays to evaluate how the compound interacts with enzymes or receptors associated with disease pathways. Understanding these interactions is crucial for elucidating the mechanisms underlying its biological effects and guiding further drug development efforts .
Several compounds share structural similarities with 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid. Notable examples include:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Methylbenzo[b]thiophene | Methyl group instead of bromine | Used in proteomics research |
| 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid | Two methoxy groups | Intermediate in organic synthesis and pharmaceutical production |
| 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid | Bromine at the 4-position, methoxy at the 7-position | Potentially different biological activities |
The uniqueness of 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid lies in its specific combination of functional groups and their positions on the benzo[b]thiophene core, which confer distinct reactivity patterns and biological activities not found in the other compounds listed .
Palladium-catalyzed carbonylative cyclization has emerged as a cornerstone for constructing the benzo[b]thiophene scaffold while simultaneously introducing the carboxylic acid functionality. A pivotal study demonstrated the use of PdI~2~/KI in conjunction with carbon monoxide (CO) and oxygen to synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. This system avoids ligands or specialized oxidants, relying on ambient oxygen for catalytic turnover. The reaction proceeds via oxidative heterocyclization–alkoxycarbonylation, where CO serves as the C-1 source for carboxyl group installation.
Recent innovations have expanded this methodology to direct carboxylation using CO~2~ under milder conditions. For example, Pd(OAc)~2~ catalyzes the carbonylation of thiophenes in a CO/CO~2~ binary system, yielding carboxylic acids in quantitative yields. The addition of CO~2~ suppresses palladium black formation, enhancing catalyst stability and enabling a minimal 1 mol% Pd loading. Mechanistic studies using density functional theory (DFT) reveal a two-step pathway: (1) C–H activation by palladium acetate to form a σ-palladium complex, followed by (2) nucleophilic attack on CO~2~ to establish the C–C bond. The activation energy barrier for C–H cleavage (27.8 kcal/mol) exceeds that of CO~2~ insertion (14.3 kcal/mol), making the former the rate-determining step.
Table 1: Comparative Analysis of Palladium-Catalyzed Carbonylative Systems
| Catalyst System | Carbonyl Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| PdI~2~/KI | CO | BmimBF~4~ | 57–83 | |
| Pd(OAc)~2~/p-BQ | CO | Acetic acid | ≤99 | |
| Pd(OAc)~2~/Cs~2~CO~3~ | CO~2~ | Solvent-free | 72–89 |
Bromination at the 4-position of 6-methoxybenzo[b]thiophene precursors demands careful regiocontrol to avoid polybromination or ring degradation. A patent-pending method employs 2-bromo-6-fluorobenzaldehyde as the starting material, cyclizing with mercaptoacetic acid in dimethylformamide (DMF) to form the thiophene core. Subsequent bromination optimization involves substituting fluoride with methoxy groups via nucleophilic aromatic substitution, followed by selective bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.
Key parameters influencing bromination efficiency include:
Table 2: Bromination Conditions and Outcomes
| Precursor | Brominating Agent | Solvent | Temperature (°C) | Isolated Yield (%) |
|---|---|---|---|---|
| 6-Methoxybenzo[b]thiophene | NBS | THF | 0 | 85 |
| 6-Methoxybenzo[b]thiophene | Br~2~ | CCl~4~ | 25 | 63 |
Solvent choice critically impacts reaction kinetics, selectivity, and catalyst stability in benzo[b]thiophene functionalization. Polar aprotic solvents like DMF and acetone facilitate oxidative cyclization by solubilizing ionic intermediates and stabilizing palladium complexes. For instance, the PdI~2~/KI system achieves 83% yield in ionic liquid BmimBF~4~ due to enhanced mass transfer and catalyst immobilization. Conversely, nonpolar solvents like toluene promote phosphonium salt formation during quaternary salt synthesis, a key intermediate in thiophene annulation.
Notably, solvent-free conditions have been explored for carboxylation steps. In cesium carbonate-mediated reactions, a semi-molten Cs~2~CO~3~ phase acts as both base and reaction medium, achieving 89% yield for thiophene-2-carboxylic acid derivatives. This approach eliminates solvent handling costs and simplifies product isolation.
Developing recyclable catalytic systems is paramount for industrial-scale synthesis. The PdI~2~/KI catalyst immobilized in BmimBF~4~ retains 92% activity after five cycles, attributed to the ionic liquid’s ability to prevent palladium aggregation. Similarly, CO~2~-enhanced systems using Pd(OAc)~2~ show no palladium black formation over 10 reaction cycles, maintaining >95% conversion.
Table 3: Catalyst Recycling Performance
| Catalyst System | Cycle | Yield (%) | Activity Retention (%) |
|---|---|---|---|
| PdI~2~/KI in BmimBF~4~ | 1 | 83 | 100 |
| 5 | 76 | 92 | |
| Pd(OAc)~2~/CO~2~ | 1 | 99 | 100 |
| 10 | 94 | 95 |
The β-arylation of benzothiophene derivatives represents a crucial methodology for structural diversification, enabling the incorporation of aryl substituents at the 3-position of the benzothiophene core. Several strategic approaches have been developed for achieving regioselective β-arylation of 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid and related compounds.
Palladium-Catalyzed Direct β-Arylation constitutes the most widely employed methodology for β-functionalization of benzothiophene systems [1]. This approach utilizes palladium acetate in combination with triphenylphosphine and potassium carbonate as the base system. The reaction proceeds through a concerted carbo-palladation mechanism across the thiophene double bond, followed by base-assisted elimination [2]. Temperature requirements typically range from 100-150°C, yielding products in 65-85% efficiency with excellent β-selectivity.
Dinuclear Palladium Complex Systems have emerged as sophisticated catalytic platforms offering enhanced selectivity control [3]. These systems employ chelate-bridging ligands that form dinuclear palladium complexes, demonstrating remarkable β-selectivity when silver acetate is incorporated as an additive. Operating temperatures of 120-140°C facilitate yields ranging from 70-90%, with the dinuclear architecture providing superior control over regioselectivity compared to mononuclear catalysts.
Room Temperature β-Arylation Protocols represent a significant advancement in methodology development, enabling β-arylation under ambient conditions [2]. This methodology employs palladium acetate with tri(o-tolyl)phosphine and cesium carbonate, proceeding through a Heck-type pathway characterized by carbo-palladation followed by anti-elimination. The mild reaction conditions afford wide functional group tolerance with yields of 75-95% and complete regioselectivity.
Silver-Mediated Regioselectivity Switching provides an intriguing approach where catalyst loading determines regioselectivity outcomes [4]. At low palladium concentrations, silver-mediated carbon-hydrogen activation at the α-position becomes dominant, while higher palladium loadings favor β-arylation. This phenomenon enables synthetic flexibility in accessing either regioisomer through catalyst loading optimization.
The mechanistic understanding of β-arylation processes reveals that electron-rich benzothiophene substrates react preferentially over electron-deficient analogs, supporting a carbo-palladation pathway rather than concerted metalation-deprotonation [2]. Kinetic isotope effect studies demonstrate that carbon-hydrogen bond breaking is not rate-determining, consistent with the proposed mechanism involving initial carbo-palladation.
Table 1 summarizes the key β-arylation strategies available for structural diversification of 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid derivatives.
Cross-coupling methodologies provide versatile platforms for constructing heterocyclic analogs through the strategic formation of carbon-carbon and carbon-heteroatom bonds. These transformations enable the systematic modification of the benzothiophene scaffold to generate diverse heterocyclic architectures.
Suzuki-Miyaura Cross-Coupling Reactions facilitate the construction of biaryl and heteroaryl systems through palladium-catalyzed coupling of organoboron reagents with halogenated benzothiophene derivatives [5]. The methodology demonstrates broad substrate scope, accommodating arylboronic acids, heteroarylboronic esters, and potassium trifluoroborates as nucleophilic partners. Typical reaction conditions employ tetrakis(triphenylphosphine)palladium with potassium carbonate in aqueous or alcoholic media at 80-100°C, delivering products in 64-91% yield [6].
The synthetic utility of Suzuki-Miyaura coupling extends to the preparation of complex heterocyclic hybrids, as demonstrated in the synthesis of artemisinin-benzothiophene derivatives [6]. Initial palladium-catalyzed coupling reactions generate benzothiophene intermediates, which undergo subsequent Suzuki-Miyaura coupling to afford the desired heterocyclic analogs in moderate to excellent yields under mild reaction conditions.
Decarboxylative Cross-Coupling Protocols enable the direct utilization of carboxylic acids as nucleophilic coupling partners, circumventing the need for preactivation to organometallic reagents [7]. These transformations employ dual palladium-copper catalytic systems or iron-nickel metallaphotoredox combinations to facilitate carbon dioxide extrusion concurrent with carbon-carbon bond formation. Operating temperatures of 100-120°C afford products in 70-85% yield, with the methodology demonstrating excellent chemoselectivity for carboxylic acids over other functional groups including boronic esters, triflates, chlorides, and bromides.
Heck Cyclization Methodologies provide access to cyclic benzothiophene derivatives through intramolecular alkene insertion processes [8]. Stereospecific nickel-catalyzed Heck cyclizations of secondary benzylic ethers proceed with high enantiospecificity, employing nickel chloride bis(tricyclohexylphosphine) as the catalyst system. The methodology accommodates both simple and π-extended arenes, generating methylenecyclopentane products in 55-82% yield with excellent stereocontrol.
Negishi Cross-Coupling Reactions utilize organozinc reagents as nucleophilic partners in palladium-catalyzed transformations [9]. The methodology benefits from the high nucleophilicity and functional group tolerance of organozinc species, enabling coupling under relatively mild conditions (50-80°C) with yields ranging from 60-85%. Transmetalation from organolithium or organomagnesium precursors with zinc chloride provides access to the requisite organozinc coupling partners.
Recent developments in cross-coupling methodology have expanded to include heterocyclic analog synthesis through metal-free photocatalytic approaches [10]. These transformations employ deoxygenative cross-electrophile coupling techniques pairing carboxylic acid-derived redox-active esters with aldehyde sulfonyl hydrazones, utilizing Eosin Y as an organophotocatalyst under visible light irradiation. The methodology serves as a versatile platform for carbon(sp³)-carbon(sp³) cross-coupling reactions.
Table 2 provides a comprehensive overview of cross-coupling reactions applicable to heterocyclic analog development from 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid.
The strategic replacement of carboxylic acid functionality with bioisosteric groups represents a fundamental approach in medicinal chemistry optimization, enabling the modulation of physicochemical properties while maintaining biological activity. Several methodologies have been developed for the synthesis and incorporation of carboxylic acid bioisosteres into benzothiophene derivatives.
Tetrazole Formation Methodologies constitute the most widely employed bioisosteric replacement strategy due to the similar acidity and hydrogen bonding characteristics of tetrazoles compared to carboxylic acids [11] [12]. The synthesis of 5-substituted tetrazoles from nitriles proceeds through cycloaddition with sodium azide in the presence of zinc chloride or aluminum chloride catalysts. Alternative methodologies employ microwave-assisted conditions using ammonium chloride and sodium azide in dimethylformamide, affording tetrazole products in excellent yields with minimal environmental impact.
Acyl Sulfonamide Synthesis provides bioisosteres with enhanced metabolic stability and favorable pharmacokinetic properties [13]. The preparation of acyl sulfonamides from carboxylic acid precursors involves initial conversion to acid chlorides followed by reaction with sulfonamide nucleophiles. Alternative approaches utilize carbodiimide-mediated coupling reactions between carboxylic acids and sulfonamides, proceeding under mild conditions with excellent functional group tolerance.
Isoxazole Ring Formation offers neutral bioisosteric alternatives that eliminate ionization at physiological pH while maintaining key molecular recognition elements [14]. The synthesis of isoxazole derivatives employs cycloaddition reactions between nitrile oxides and alkenes or alkynes. Nitrile oxides are typically generated in situ from aldoximes using bleaching powder or through thermal decomposition of furoxans, providing regioselective access to 3,5-disubstituted isoxazoles.
Hydroxamic Acid Derivatives serve as effective carboxylic acid bioisosteres with enhanced metal-chelating properties [13]. The synthesis involves coupling reactions between carboxylic acids and hydroxylamine derivatives using carbodiimide activation. Alternative methodologies employ ester aminolysis with O-substituted hydroxylamines, providing access to both simple and reverse hydroxamic acid isosteres.
Squaric Acid Derivatives represent highly acidic bioisosteres suitable for applications requiring strong hydrogen bond donors [13]. The synthesis typically involves condensation reactions between squaric acid and appropriate nucleophiles, with the resulting derivatives exhibiting pKa values significantly lower than conventional carboxylic acids (1.5-2.5 versus 4-5).
The selection of appropriate bioisosteric replacements requires consideration of multiple factors including pKa matching, hydrogen bonding patterns, metabolic stability, and permeability characteristics. Structure-activity relationship studies demonstrate that tetrazoles provide the closest physicochemical match to carboxylic acids, with identical acid-equivalent densities differing by only 0.2% [12]. However, acyl sulfonamides often demonstrate superior metabolic stability profiles, while neutral bioisosteres such as isoxazoles may offer improved central nervous system penetration.
Computational approaches have become increasingly valuable for predicting bioisosteric replacement success. Quantum mechanical calculations and matched molecular pair analysis enable the systematic evaluation of physicochemical property changes associated with bioisosteric modifications [12]. These approaches facilitate the rational selection of optimal bioisosteric replacements based on target protein binding modes and desired pharmacological profiles.
Table 3 summarizes the key physicochemical properties of major carboxylic acid bioisosteres applicable to 4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid derivatives.
Directed ortho-metalation represents a powerful methodology for achieving regioselective functionalization of aromatic and heteroaromatic systems through the strategic placement of directing groups. This approach enables the systematic modification of benzothiophene derivatives with exceptional regiocontrol and functional group tolerance.
O-Carbamate Directed Metalation constitutes the most effective directing group for ortho-metalation reactions due to its exceptional directing strength and synthetic versatility [15] [16]. The O-carbamate functionality coordinates to lithium through its carbonyl oxygen, facilitating deprotonation at the ortho-position through a six-membered cyclic transition state. Typical conditions employ sec-butyllithium with tetramethylethylenediamine at -78°C, achieving excellent regioselectivity and functional group tolerance.
The mechanism of O-carbamate directed metalation involves coordination of the lithium cation to the carbonyl oxygen, creating a chelated intermediate that positions the base for selective ortho-deprotonation [15]. This coordination-induced proximity effect enables metalation under kinetically controlled conditions, with the directing group serving as both a coordinating ligand and a sterically directing element.
Methoxy-Directed Metalation provides a moderate directing effect suitable for simpler transformations [17]. The methoxy group coordinates through its oxygen lone pairs, though the directing effect is significantly weaker than carbamate functionality. Conditions typically require n-butyllithium at -78°C, with regioselectivity being good but not exceptional compared to stronger directing groups.
Tertiary Amide Directing Groups offer strong directing effects with excellent functional group compatibility [18]. The carbonyl oxygen of tertiary amides provides effective coordination to lithium, enabling regioselective ortho-metalation. The directing strength approaches that of O-carbamates while offering different synthetic manipulation opportunities through amide hydrolysis or reduction pathways.
Methoxymethyl Protecting Groups serve dual roles as protecting groups and directing groups, though with moderate directing strength [17]. The methodology enables temporary protection of hydroxyl functionality while facilitating ortho-metalation through coordination of the ethereal oxygen atoms. Subsequent deprotection reveals the free hydroxyl group with retention of introduced substituents.
Competitive Metalation Studies have established the relative directing strength hierarchy: O-carbamate >> tertiary amide > methoxymethyl > methoxy >> chloro [16]. These studies demonstrate that O-carbamate directing groups override weaker directing groups even when present in competing positions, enabling predictable regioselectivity outcomes in polysubstituted systems.
Anionic Ortho-Fries Rearrangements provide complementary reactivity patterns where O-carbamate directing groups undergo migration to ortho-positions under specific conditions [16]. Treatment with sec-butyllithium at elevated temperatures promotes rearrangement to form ortho-amide derivatives, which themselves serve as directing groups for subsequent metalation reactions.
Remote Metalation Strategies enable functionalization at positions distant from the directing group through steric or electronic effects [16]. Sterically hindered O-carbamates can direct metalation to para-positions when ortho-positions are blocked, while specific base-ligand combinations enable meta-metalation through alternative coordination modes.
The synthetic utility of directed ortho-metalation extends to ring annulation reactions through appropriate choice of electrophilic quenching reagents [17]. Allylation followed by acid-catalyzed cyclization enables the construction of fused ring systems, providing access to complex polycyclic benzothiophene derivatives.
Electrophilic Quenching Reactions demonstrate broad scope, accommodating carbonyl compounds, alkyl halides, disulfides, and silylating agents [16]. The choice of electrophile determines the nature of introduced functionality, with yields typically ranging from 70-95% depending on electrophile reactivity and steric factors.
Table 4 provides a comprehensive comparison of directing groups and their effectiveness in directed ortho-metalation approaches for regiospecific modification of benzothiophene derivatives.